Cas no 1330755-82-2 (3-(isoquinolin-5-yl)propanenitrile)

3-(isoquinolin-5-yl)propanenitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-(isoquinolin-5-yl)propanenitrile
- 3-Isoquinolin-5-yl-propionitrile
- 5-Isoquinolinepropanenitrile
- 1330755-82-2
- EN300-1853337
-
- Inchi: 1S/C12H10N2/c13-7-2-5-10-3-1-4-11-9-14-8-6-12(10)11/h1,3-4,6,8-9H,2,5H2
- InChI Key: XQYSVRKKAWYSEB-UHFFFAOYSA-N
- SMILES: C1C2=C(C(CCC#N)=CC=C2)C=CN=1
Computed Properties
- Exact Mass: 182.084398327g/mol
- Monoisotopic Mass: 182.084398327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 36.7Ų
- XLogP3: 2.1
Experimental Properties
- Density: 1.142±0.06 g/cm3(Predicted)
- Boiling Point: 403.7±20.0 °C(Predicted)
- pka: 5.29±0.13(Predicted)
3-(isoquinolin-5-yl)propanenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1853337-0.5g |
3-(isoquinolin-5-yl)propanenitrile |
1330755-82-2 | 0.5g |
$754.0 | 2023-09-18 | ||
Enamine | EN300-1853337-2.5g |
3-(isoquinolin-5-yl)propanenitrile |
1330755-82-2 | 2.5g |
$1539.0 | 2023-09-18 | ||
Enamine | EN300-1853337-0.1g |
3-(isoquinolin-5-yl)propanenitrile |
1330755-82-2 | 0.1g |
$691.0 | 2023-09-18 | ||
Enamine | EN300-1853337-1g |
3-(isoquinolin-5-yl)propanenitrile |
1330755-82-2 | 1g |
$785.0 | 2023-09-18 | ||
Enamine | EN300-1853337-10g |
3-(isoquinolin-5-yl)propanenitrile |
1330755-82-2 | 10g |
$3376.0 | 2023-09-18 | ||
Enamine | EN300-1853337-5.0g |
3-(isoquinolin-5-yl)propanenitrile |
1330755-82-2 | 5g |
$2277.0 | 2023-06-01 | ||
Enamine | EN300-1853337-0.25g |
3-(isoquinolin-5-yl)propanenitrile |
1330755-82-2 | 0.25g |
$723.0 | 2023-09-18 | ||
Enamine | EN300-1853337-10.0g |
3-(isoquinolin-5-yl)propanenitrile |
1330755-82-2 | 10g |
$3376.0 | 2023-06-01 | ||
Enamine | EN300-1853337-0.05g |
3-(isoquinolin-5-yl)propanenitrile |
1330755-82-2 | 0.05g |
$660.0 | 2023-09-18 | ||
Enamine | EN300-1853337-1.0g |
3-(isoquinolin-5-yl)propanenitrile |
1330755-82-2 | 1g |
$785.0 | 2023-06-01 |
3-(isoquinolin-5-yl)propanenitrile Related Literature
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
Additional information on 3-(isoquinolin-5-yl)propanenitrile
3-(Isoquinolin-5-yl)Propanenitrile: A Comprehensive Overview
3-(Isoquinolin-5-yl)propanenitrile, identified by the CAS number 1330755-82-2, is a fascinating compound with significant potential in various fields of chemical research and application. This compound, which belongs to the class of isoquinoline derivatives, has garnered attention due to its unique structural properties and promising biological activities. In recent years, advancements in synthetic methodologies and computational modeling have shed new light on its potential applications, particularly in drug discovery and materials science.
The structure of 3-(isoquinolin-5-yl)propanenitrile comprises an isoquinoline ring system fused with a pyridine ring, which contributes to its aromatic stability and electronic properties. The nitrile group attached at the third position of the isoquinoline ring further enhances its reactivity and functional versatility. This combination makes it an attractive candidate for exploring novel chemical transformations and bioactive molecules.
Recent studies have focused on the synthesis of isoquinoline derivatives, including 3-(isoquinolin-5-yl)propanenitrile, through various routes such as cyclization reactions, coupling reactions, and electrochemical methods. These methods have not only improved the efficiency of synthesis but also enabled the exploration of stereochemical outcomes, which are critical for drug development.
In terms of biological activity, 3-(isoquinolin-5-yl)propanenitrile has shown promise in several assays. For instance, researchers have investigated its potential as an anticancer agent by evaluating its cytotoxicity against various cancer cell lines. The results indicate that this compound exhibits selective toxicity, suggesting it could be a lead candidate for further optimization in oncology research.
Beyond pharmacology, this compound has also been explored in materials science. Its aromaticity and conjugated system make it a suitable candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent computational studies have predicted that 3-(isoquinolin-5-yl)propanenitrile could exhibit favorable charge transport properties, which are essential for high-performance electronic devices.
The synthesis of isoquinoline derivatives like 3-(isoquinolin-5-yl)propanenitrile has also been influenced by green chemistry principles. Researchers have developed eco-friendly protocols that minimize waste generation and reduce reliance on hazardous reagents. These advancements align with global efforts to promote sustainable chemical practices while maintaining high yields and product quality.
In conclusion, 3-(isoquinolin-5-yl)propanenitrile, with its unique structure and diverse functional groups, represents a valuable molecule in contemporary chemical research. Its potential applications span across drug discovery, materials science, and sustainable chemistry. As research continues to uncover new insights into its properties and functionalities, this compound is poised to play a significant role in advancing both academic and industrial endeavors.
1330755-82-2 (3-(isoquinolin-5-yl)propanenitrile) Related Products
- 84483-32-9(BENZENAMINE, 2,5-DIBROMO-4-(TRIFLUOROMETHOXY)-)
- 1021265-46-2(8-(butane-1-sulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione)
- 20279-29-2(Phenyl isobutyrate)
- 2172134-03-9(3-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclopentane-1-carboxylic acid)
- 2031261-12-6((1,2,3,4-tetrahydroquinolin-8-yl)methanamine dihydrochloride)
- 1505385-79-4(3,4-Dimethyl-5-nitrobenzaldehyde)
- 2034522-97-7([3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(4-methylthiadiazol-5-yl)methanone)
- 1805517-58-1(3-Cyano-2,4-dimethylbenzenesulfonyl chloride)
- 2171145-76-7(3-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-4-yl}propanoic acid)
- 1443675-19-1(gamma-Chloronorvaline-HCl)




